1,2,4-Benzotriazin-3-amine, N-phenyl-, 1-oxide
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Overview
Description
- It is also known as 3-Amino-1,2,4-benzotriazine-1-oxide .
- The compound’s melting point is 205-208 °C , and its predicted boiling point is 373.6 °C .
- This compound has been explored in fragment-based drug discovery and serves as a potential intermediate in the synthesis of aminoindazole PDK1 inhibitors.
1,2,4-Benzotriazin-3-amine, N-phenyl-, 1-oxide: is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of 1,2,4-Benzotriazin-3-amine, N-phenyl-, 1-oxide are not readily available in the literature.
- Industrial production methods may vary, but further research would be needed to provide detailed information.
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction, but further investigation is necessary.
- Major products resulting from these reactions would require additional research.
1,2,4-Benzotriazin-3-amine, N-phenyl-, 1-oxide: can undergo various chemical reactions:
Scientific Research Applications
Biology: Investigate its interactions with biological molecules.
Medicine: Explore its pharmacological properties and potential therapeutic uses.
Industry: Assess its relevance in materials science or other industrial applications.
Mechanism of Action
- The precise mechanism by which 1,2,4-Benzotriazin-3-amine, N-phenyl-, 1-oxide exerts its effects remains an open question.
- Molecular targets and pathways involved would require further study.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature.
- Additional research might reveal related compounds for comparison.
Properties
CAS No. |
121745-82-2 |
---|---|
Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-oxido-N-phenyl-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C13H10N4O/c18-17-12-9-5-4-8-11(12)15-13(16-17)14-10-6-2-1-3-7-10/h1-9H,(H,14,15,16) |
InChI Key |
HBKCCWGTHWGRMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3[N+](=N2)[O-] |
Origin of Product |
United States |
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